molecular formula C9H6Br2ClN3 B6344657 3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240571-54-3

3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6344657
CAS No.: 1240571-54-3
M. Wt: 351.42 g/mol
InChI Key: PVZJFTKYKIORIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” is a chemical compound with the molecular formula C9H6Br2ClN3 . It is a heterocyclic compound, specifically a triazole, which is a class of five-membered ring compounds with three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazole ring substituted with two bromine atoms at the 3 and 5 positions, and a (3-chlorophenyl)methyl group at the 1 position . The exact 3D structure would require further computational or experimental analysis to determine.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 351.42 . Other properties such as melting point, boiling point, and solubility would require further experimental determination .

Scientific Research Applications

Novel Derivatives and Biological Activities

Synthesis and Patent Overview : Triazoles, including 1,2,4-triazole derivatives, have been extensively studied for over a century and continue to attract attention for their diverse biological activities. Recent patents have focused on the development of new triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, highlighting the ongoing interest in these compounds for drug development (Ferreira et al., 2013).

Antimicrobial and Antifungal Properties : New 1,2,4-triazole derivatives have demonstrated significant antimicrobial and antifungal activities. This includes the identification of compounds with antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, highlighting their potential in addressing antibiotic resistance and treating fungal infections (Ohloblina, 2022).

Material Science and Industrial Applications

Corrosion Inhibitors : 1,2,3-Triazole derivatives, including those with structural similarities to the specified compound, have been identified as effective corrosion inhibitors for metals and alloys. These compounds offer environmentally friendly and efficient solutions for protecting industrial materials against corrosion, with significant implications for material longevity and safety (Hrimla et al., 2021).

Advanced Synthesis Techniques

Eco-friendly Synthesis Methods : Recent advances in eco-friendly synthesis techniques for 1,2,3-triazoles highlight the importance of sustainable and efficient methods in creating these compounds. This includes microwave irradiation and the use of recoverable catalysts, emphasizing the role of green chemistry in the development of triazole-based drugs and materials (de Souza et al., 2019).

Future Directions

The future directions for research and application of “3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole” could involve its use as an intermediate in the synthesis of more complex organic compounds, given the versatility of triazole compounds in organic synthesis . Further studies could also explore its potential biological activities.

Properties

IUPAC Name

3,5-dibromo-1-[(3-chlorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-2-1-3-7(12)4-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZJFTKYKIORIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.